molecular formula C36H65NO13 B194138 N-Demethylerythromycin A CAS No. 992-62-1

N-Demethylerythromycin A

Cat. No. B194138
CAS RN: 992-62-1
M. Wt: 719.9 g/mol
InChI Key: TXOOBKBDBNRQCF-QNPWSHAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Demethylerythromycin A is a metabolite of erythromycin . It is also a fungal metabolite that has been found in S. erythreus and is a potential impurity in commercial preparations of erythromycin . It exhibits a very narrow spectrum of antibiotic activity and is much less active than erythromycins A, B, and C .


Molecular Structure Analysis

N-Demethylerythromycin A has a molecular formula of C36H65NO13 . Its molecular weight is 719.90 . The structure is complex, with multiple functional groups and stereocenters .


Physical And Chemical Properties Analysis

N-Demethylerythromycin A has a density of 1.2±0.1 g/cm3 . Its boiling point is 818.1±65.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 135.4±6.0 kJ/mol . The flash point is 448.6±34.3 °C . The index of refraction is 1.535 . The molar refractivity is 184.3±0.4 cm3 .

Scientific Research Applications

Metabolite Study in Rats

N-Demethylerythromycin A has been studied as a metabolite of erythromycin in rats. Kibwage et al. (1988) used thin-layer chromatography to study the metabolites of erythromycin A in Wistar rats, including germ-free rats, rats with a cannulated bile duct, and a gastrectomized rat. They found that erythromycins undergo N-demethylation and acid-catalysed degradation, identifying N-demethylerythromycin A among several metabolites (Kibwage et al., 1988).

Radiolabelling for In Vivo Study

N-Demethylerythromycin A has been used in the preparation of carbon-11 labelled erythromycin A lactobionate. Pike et al. (1982) labelled erythromycin A with the positron-emitting radionuclide, carbon-11, by reductive methylation of N-demethylerythromycin A with [11C]formaldehyde. This facilitates the non-invasive study of the antibiotic in vivo (Pike et al., 1982).

Liquid Chromatography-Mass Spectrometric Detection

Chitneni et al. (2004) described a method using liquid chromatography for identifying related substances in erythromycin samples, including N-demethylerythromycin A. This method aided in the identification of eight novel related substances in erythromycin samples (Chitneni et al., 2004).

Novel Erythromycin Derivatives Identification

Kibwage et al. (1987) identified several novel compounds in the mother liquor concentrates of Streptomyces erythraeus, including 8,9-anhydro-pseudo-N-demethylerythromycin A-6,9-hemiketal. These findings contribute to the understanding of erythromycin derivatives and their properties (Kibwage et al., 1987).

Demethylation Study in Rabbit Tissues

Mao and Tardrew (1965) investigated the demethylation of erythromycin by rabbit liver tissues, leading to the production of N-demethyl erythromycin and formaldehyde. This study highlights the enzyme specificity and potential intermediates in the demethylation process (Mao & Tardrew, 1965).

Safety And Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65NO13/c1-13-24-36(10,44)29(40)19(4)26(38)17(2)15-34(8,43)31(50-33-27(39)23(37-11)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-35(9,45-12)30(41)22(7)47-25/h17-25,27-31,33,37,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOOBKBDBNRQCF-QNPWSHAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H65NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Demethylerythromycin A

CAS RN

992-62-1
Record name N-Demethylerythromycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy- 4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-(methylamino)oxan- 2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane- 2,10-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-DEMETHYLERYTHROMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CUO27O3DC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Demethylerythromycin A
Reactant of Route 2
N-Demethylerythromycin A
Reactant of Route 3
N-Demethylerythromycin A
Reactant of Route 4
N-Demethylerythromycin A
Reactant of Route 5
N-Demethylerythromycin A
Reactant of Route 6
N-Demethylerythromycin A

Citations

For This Compound
67
Citations
SK Chitneni, C Govaerts, E Adams… - … of Chromatography A, 2004 - Elsevier
… to N-demethylerythromycin A and can be anhydro-N-demethylerythromycin A or N-demethylerythromycin A … time (1.86) compared to N-demethylerythromycin A is similar to that of AEA …
Number of citations: 47 www.sciencedirect.com
X Ma, S Ma - Current medicinal chemistry, 2011 - ingentaconnect.com
… (benzyloxycarbonyl)-N-demethylerythromycin A 12 (Scheme 1… (benzyloxycarbonyl)-N-demethylerythromycin A 9-oxime 14 … 6-O-methyl-N-demethylerythromycin A 9-oxime 17 was ready …
Number of citations: 14 www.ingentaconnect.com
IO Kibwage, E Roets, J Hoogmartens… - … of Chromatography A, 1985 - Elsevier
… A (AdMeEA) and N-demethylerythromycin A enol ether (dMeEAEN) were recovered in faeces and … 0.64 Anhydro N-demethylerythromycin A … 1.00 N-Demethylerythromycin A enol ether …
Number of citations: 42 www.sciencedirect.com
IO Kibwage, E Roets, A Verbruggen… - … of Chromatography B …, 1988 - Elsevier
… A, N-demethylerythromycin A and erythromycin B in the Wistar … -N-demethylerythromycin A and Ndemethylerythromycin A, and erythromycin A enol ether and N-demethylerythromycin A …
Number of citations: 11 www.sciencedirect.com
VW Pike, AJ Palmer, PL Horlock, TJ Perun… - The International journal …, 1984 - Elsevier
… Nevertheless, our kinetic study of the reductive methylation of Ndemethylerythromycin A (2) with formaldehyde revealed that the reaction in methanol, using one equivalent of …
Number of citations: 13 www.sciencedirect.com
AK Lalloo, I Kanfer - Journal of Chromatography B: Biomedical Sciences …, 1997 - Elsevier
… and precise and thus suitable for the quantitative determination of erythromycin and the related substances, erythromycin C, anhydroerythromycin and N-demethylerythromycin A. …
Number of citations: 35 www.sciencedirect.com
T Cachet, M Delrue, J Paesen, R Busson… - … of pharmaceutical and …, 1992 - Elsevier
… The impurities most frequently observed were the propionate ester of erythromycin C and the amide N-propionyl-N-demethylerythromycin A. Erythromycin A was shown to be present in …
Number of citations: 23 www.sciencedirect.com
VW Pike, AJ Palmer, PL Horlock, TJ Perun… - Journal of the …, 1982 - pubs.rsc.org
… We therefore explored the possibility of labelling erythromycin A with carbon-1 1 by the fast reductive methylation of N-demethylerythromycin A with [llC]formaldehyde (Scheme 1). [llC]…
Number of citations: 10 pubs.rsc.org
T Cachet, IO Kibwage, E Roets, J Hoogmartens… - … of Chromatography A, 1987 - Elsevier
… UV detection at 215 nm allows quantitation of erythromycins A, B and C, N-demethylerythromycin A, erythromycin A enol ether and anhvdroerythromycin A. The column history plays a …
Number of citations: 50 www.sciencedirect.com
IO Kibwage, G Janssen, E Roets… - … of Chromatography A, 1985 - Elsevier
… were isolated among which are erythromycins A, B, C and D, 8,9-anhydroerythromycin A-6,9-hemiketal, erythromycins A and C-6,9;6,12-spiroketals and N-demethylerythromycin A-6,9;9…
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.